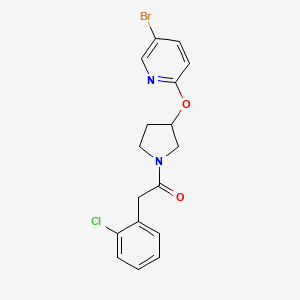

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClN2O2/c18-13-5-6-16(20-10-13)23-14-7-8-21(11-14)17(22)9-12-3-1-2-4-15(12)19/h1-6,10,14H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXDTKXIOGNCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is an organic compound notable for its complex structure, which includes a bromopyridine moiety, a pyrrolidine ring, and a chlorophenyl group. This compound is being investigated for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C12H15BrN2O2

- Molecular Weight : 295.17 g/mol

- CAS Number : 1904360-20-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromopyridine component may facilitate binding to specific sites, while the pyrrolidine ring can enhance the compound's overall binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogenated substituents, such as bromine and chlorine, often enhances these effects. For instance, studies have shown that related bromopyridine derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on thiazole-integrated pyrrolidinones have shown promising anticancer activity, suggesting that structural modifications can lead to enhanced efficacy against tumors.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 1-(3-Bromopyridin-2-yl) | MCF-7 (Breast Cancer) | <10 | High Cytotoxicity |

| 1-(Chlorophenyl) | A549 (Lung Cancer) | 15 | Moderate Cytotoxicity |

Anti-inflammatory Activity

Compounds similar to 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various brominated compounds, revealing that those with a pyrrolidine structure exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that derivatives containing the bromopyridine moiety showed significant inhibition of cell proliferation, with IC50 values indicating effective dosage ranges for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone | N/A | C₁₇H₁₆BrClN₂O₂ | 395.68 | 5-Bromopyridin-2-yloxy, 2-chlorophenyl |

| 2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | 2034272-94-9 | C₁₈H₁₆ClF₃N₂O₂ | 384.80 | 4-Trifluoromethylpyridin-2-yloxy, 2-chlorophenyl |

| 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one | 2097868-11-4 | C₁₆H₁₄BrF₂N₃O₂ | 398.20 | 5-Bromopyrimidin-2-yloxy, 2,4-difluorophenyl |

| 1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone | N/A | C₁₄H₉BrF₃NO | 344.13 | 3-Bromophenyl, 5-trifluoromethylpyridin-2-yl |

Key Observations:

Pyridine vs. Pyrimidine Backbone: The target compound and the analog with CAS 2034272-94-9 share a pyridine backbone, while the compound with CAS 2097868-11-4 uses a pyrimidine ring. Bromine (Br) in the target compound vs. trifluoromethyl (CF₃) in CAS 2034272-94-9: Bromine increases molecular weight and polarizability, whereas CF₃ enhances electronegativity and metabolic stability .

Substituent Effects on Bioactivity :

- Chlorophenyl (Cl) and difluorophenyl (F₂) groups: The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to the 2,4-difluorophenyl group in CAS 2097868-11-3. Fluorine substituents typically improve bioavailability and membrane permeability .

- Pyridin-2-one derivatives (e.g., from ) with bromophenyl groups showed antioxidant activity (up to 79.05% inhibition), suggesting that bromine and aromatic substituents play critical roles in redox interactions .

Pharmacological Potential

While direct data for the target compound are unavailable, insights from analogs suggest:

- Antibacterial Activity : Pyridin-2-one derivatives with bromophenyl groups showed moderate inhibition against Staphylococcus aureus and Escherichia coli .

- Antioxidant Capacity : Bromine and methoxy groups in related compounds enhance radical scavenging, with activities approaching ascorbic acid (82.71%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.